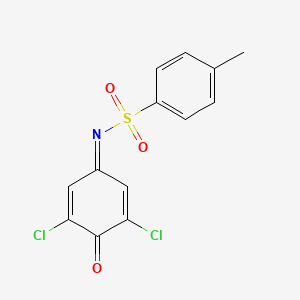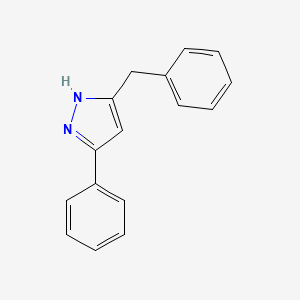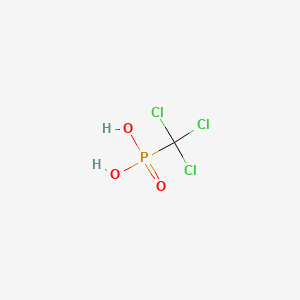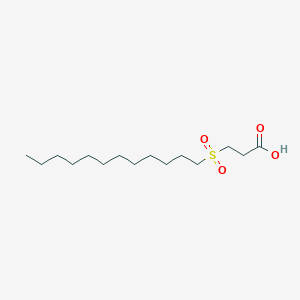
Methyl 7-(acetyloxy)-3-hydroxy-12-oxocholan-24-oate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-(acetyloxy)-3-hydroxy-12-oxocholan-24-oate is a complex organic compound with significant relevance in various scientific fields. This compound is a derivative of cholic acid, a bile acid that plays a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine. The presence of multiple functional groups, including hydroxyl, acetyloxy, and oxo groups, makes this compound a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-(acetyloxy)-3-hydroxy-12-oxocholan-24-oate typically involves multiple steps, starting from cholic acid. The process includes selective protection and deprotection of functional groups, esterification, and oxidation reactions. One common method involves the acetylation of the hydroxyl group at the 7th position using acetic anhydride in the presence of a base like pyridine. The hydroxyl group at the 3rd position is then protected, followed by oxidation at the 12th position using reagents like Jones reagent (chromic acid in acetone).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the oxo group at the 12th position back to a hydroxyl group.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Jones reagent, PCC (Pyridinium chlorochromate)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Acetyl chloride, Triethylamine
Major Products:
- Oxidation of the hydroxyl groups can yield ketones or aldehydes.
- Reduction of the oxo group can regenerate hydroxyl groups.
- Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Methyl 7-(acetyloxy)-3-hydroxy-12-oxocholan-24-oate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in bile acid metabolism and its effects on lipid digestion.
Medicine: Investigated for potential therapeutic applications, including its role in drug delivery systems.
Industry: Utilized in the production of pharmaceuticals and as a precursor for other bioactive compounds.
Mechanism of Action
The compound exerts its effects primarily through interactions with bile acid receptors and enzymes involved in lipid metabolism. The acetyloxy and hydroxyl groups facilitate binding to specific molecular targets, influencing various biochemical pathways. The oxo group at the 12th position plays a crucial role in the compound’s reactivity and interaction with enzymes.
Comparison with Similar Compounds
Cholic Acid: The parent compound, essential for bile acid synthesis.
Deoxycholic Acid: Lacks the hydroxyl group at the 7th position, affecting its solubility and reactivity.
Chenodeoxycholic Acid: Similar structure but with different hydroxyl group positions, influencing its biological activity.
Uniqueness: Methyl 7-(acetyloxy)-3-hydroxy-12-oxocholan-24-oate is unique due to the presence of the acetyloxy group, which enhances its solubility and reactivity. The combination of functional groups allows for diverse chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
methyl 4-(7-acetyloxy-3-hydroxy-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O6/c1-15(6-9-24(31)32-5)19-7-8-20-25-21(14-23(30)27(19,20)4)26(3)11-10-18(29)12-17(26)13-22(25)33-16(2)28/h15,17-22,25,29H,6-14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUBEKFSCVGPKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(C(=O)CC3C2C(CC4C3(CCC(C4)O)C)OC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2E)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenamide](/img/structure/B11964814.png)



![5-cyclohexyl-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11964855.png)




![5-cyclohexyl-4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B11964884.png)
![2-(2-Cyanoethyl)-3-methyl-1-(morpholin-4-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11964887.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11964893.png)

![ethyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11964899.png)
